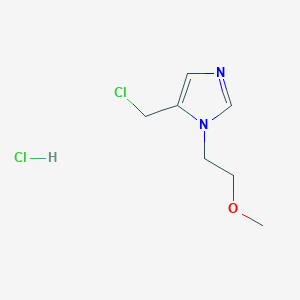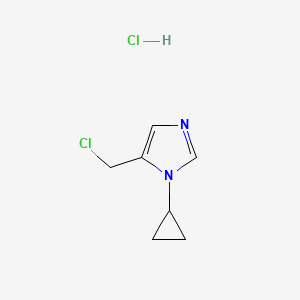
5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride
Descripción general
Descripción
5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride, also known as CMIH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CMIH is a cyclopropyl imidazole derivative that has shown promising results in various studies related to cancer treatment and other diseases.
Aplicaciones Científicas De Investigación
Synthesis of 5-Chloromethylfurfural (CMF)
CMICH serves as a precursor for CMF, which is a valuable building block in the field of sustainable chemistry. CMF can be synthesized from CMICH under milder reaction conditions. Its lower polarity allows for easier separation using organic media. Additionally, the chlorine group in CMF acts as an excellent leaving group, enabling the production of various derivatives .
Biomass Valorization
As fossil-based resources become scarcer, researchers explore alternative sources. CMICH contributes to the valorization of lignocellulosic biomass. By converting CMICH to CMF and other derivatives, such as 2,5-dimethylfuran and 2,5-furandicarboxylic acid, we enhance the sustainability of bio-based processes .
Fuel Oxygenates
CMF, derived from CMICH, can serve as a potential fuel oxygenate. Fuel oxygenates improve combustion efficiency and reduce emissions. Researchers investigate CMF as an additive to enhance gasoline properties, promoting cleaner energy sources .
Biorefineries and Chemical Synthesis
CMF opens avenues for biorefineries by providing a versatile platform chemical. It participates in the synthesis of various value-added products, including pharmaceutical intermediates, polymers, and specialty chemicals. Researchers explore its potential in green chemistry and sustainable manufacturing .
Pharmaceutical Applications
CMICH derivatives, especially CMF, exhibit interesting biological activities. Researchers investigate their potential as antifungal, antibacterial, or antiviral agents. The unique structural features of CMF make it an attractive scaffold for drug development .
Catalysis and Reaction Engineering
CMF synthesis involves diverse catalysts and reaction conditions. Researchers optimize these parameters to enhance yield and selectivity. By understanding the kinetics and mechanisms, they improve the overall efficiency of CMF production .
Propiedades
IUPAC Name |
5-(chloromethyl)-1-cyclopropylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-3-7-4-9-5-10(7)6-1-2-6;/h4-6H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHAEFRFJEIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC=C2CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3142037.png)
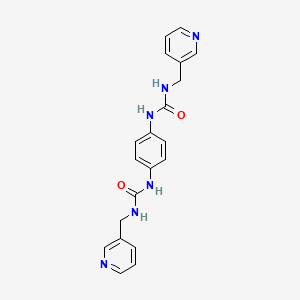

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B3142048.png)
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)


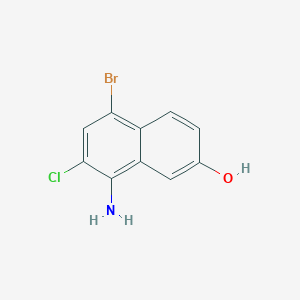
![Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B3142074.png)
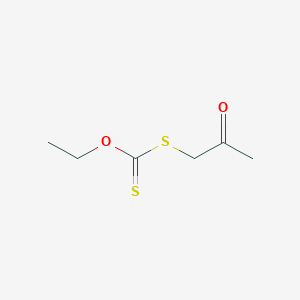

![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)
